Cas no 20497-95-4 (methyl 3-nitropropanoate)
methyl 3-nitropropanoate Chemical and Physical Properties
Names and Identifiers
-
- METHYL 3-NITROPROPIONATE 97
- methyl 3-nitropropanoate
- SCHEMBL5593734
- SY266571
- MFCD00012361
- PVOVDKWDSQCJAA-UHFFFAOYSA-N
- DTXSID40338238
- AKOS015894324
- G61153
- 20497-95-4
- METHYL 3-NITROPROPIONATE
- CS-0449513
- AKOS006283075
- Methyl 3-nitropropanoate #
- BDBM82200
- Propanoic acid, 3-nitro-, methyl ester
- EN300-814430
-
- MDL: MFCD00012361
- Inchi: 1S/C4H7NO4/c1-9-4(6)2-3-5(7)8/h2-3H2,1H3
- InChI Key: PVOVDKWDSQCJAA-UHFFFAOYSA-N
- SMILES: O(C)C(CC[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 133.03751
- Monoisotopic Mass: 133.03750770g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: -0.1
- Topological Polar Surface Area: 72.1Ų
Experimental Properties
- Color/Form: Not determined
- Density: 1.249 g/mL at 25 °C(lit.)
- Boiling Point: 68 °C/1 mmHg(lit.)
- Flash Point: 110 °C
- Refractive Index: n20/D 1.4350(lit.)
- PSA: 69.44
- Solubility: Not determined
methyl 3-nitropropanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D780534-5g |
Methyl 3-Nitropropanoate |
20497-95-4 | 95% | 5g |
$1380 | 2023-09-03 | |
| Enamine | EN300-814430-0.05g |
methyl 3-nitropropanoate |
20497-95-4 | 95.0% | 0.05g |
$149.0 | 2025-03-21 | |
| Enamine | EN300-814430-0.1g |
methyl 3-nitropropanoate |
20497-95-4 | 95.0% | 0.1g |
$223.0 | 2025-03-21 | |
| Enamine | EN300-814430-0.25g |
methyl 3-nitropropanoate |
20497-95-4 | 95.0% | 0.25g |
$317.0 | 2025-03-21 | |
| Enamine | EN300-814430-0.5g |
methyl 3-nitropropanoate |
20497-95-4 | 95.0% | 0.5g |
$500.0 | 2025-03-21 | |
| Enamine | EN300-814430-1.0g |
methyl 3-nitropropanoate |
20497-95-4 | 95.0% | 1.0g |
$640.0 | 2025-03-21 | |
| Enamine | EN300-814430-2.5g |
methyl 3-nitropropanoate |
20497-95-4 | 95.0% | 2.5g |
$1296.0 | 2025-03-21 | |
| Enamine | EN300-814430-5.0g |
methyl 3-nitropropanoate |
20497-95-4 | 95.0% | 5.0g |
$1639.0 | 2025-03-21 | |
| Enamine | EN300-814430-10.0g |
methyl 3-nitropropanoate |
20497-95-4 | 95.0% | 10.0g |
$2066.0 | 2025-03-21 | |
| Enamine | EN300-814430-1g |
methyl 3-nitropropanoate |
20497-95-4 | 95% | 1g |
$640.0 | 2023-09-02 |
methyl 3-nitropropanoate Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on methyl 3-nitropropanoate
Methyl 3-nitropropanoate (CAS No. 20497-95-4): Applications and Recent Research Developments
Methyl 3-nitropropanoate, a chemical compound with the CAS number 20497-95-4, has garnered significant attention in the field of chemical and pharmaceutical research due to its versatile applications. This compound, characterized by its nitro-substituted propanoate ester structure, exhibits unique chemical properties that make it valuable in various synthetic and analytical processes. The methyl 3-nitropropanoate molecule, with its distinct functional groups, has been explored in multiple domains, including drug synthesis, agrochemical development, and material science.
The structural integrity of methyl 3-nitropropanoate is defined by its ester linkage between methyl and 3-nitropropanoic acid. This configuration imparts a balance of reactivity and stability, making it a preferred intermediate in organic synthesis. The nitro group introduces a powerful electron-withdrawing effect, influencing the compound's reactivity in various chemical transformations. These characteristics have positioned methyl 3-nitropropanoate as a key building block in the development of more complex molecules.
In recent years, the pharmaceutical industry has shown particular interest in methyl 3-nitropropanoate due to its potential as a precursor in the synthesis of bioactive compounds. Researchers have leveraged its reactivity to develop novel therapeutic agents targeting various diseases. For instance, studies have demonstrated its role in the synthesis of nitro-containing heterocycles, which are known for their antimicrobial and anti-inflammatory properties. The nitro group's ability to participate in nucleophilic addition reactions has been particularly useful in constructing complex molecular architectures.
Moreover, methyl 3-nitropropanoate has found applications in agrochemical research. Its structural features allow for the development of novel pesticides and herbicides with improved efficacy and environmental compatibility. The compound's ability to undergo selective modifications has been exploited to create derivatives with enhanced biological activity. These advancements highlight the importance of methyl 3-nitropropanoate as a versatile intermediate in sustainable agriculture.
Recent research has also explored the use of methyl 3-nitropropanoate in material science. Its unique chemical properties make it suitable for synthesizing advanced materials with specific functionalities. For example, researchers have utilized it to develop polymers with enhanced thermal stability and mechanical strength. The nitro group's influence on polymerization reactions has been particularly noteworthy, leading to the creation of novel polymeric materials with potential applications in electronics and coatings.
The analytical chemistry community has also benefited from the use of methyl 3-nitropropanoate as an internal standard or reference compound. Its well-characterized properties facilitate accurate quantification and identification of related compounds in complex mixtures. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to study its behavior under various conditions, contributing to method development and validation.
In conclusion, methyl 3-nitropropanoate (CAS No. 20497-95-4) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it invaluable in pharmaceuticals, agrochemicals, and material science. As research continues to uncover new possibilities, the significance of this compound is expected to grow further, driving innovation and discovery in the chemical sciences.
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